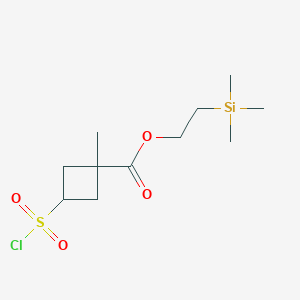![molecular formula C13H8O4 B13940842 4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
4-Methoxybenzo[de]isochromene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzo[de]isochromene-1,3-dione is a heterocyclic compound that belongs to the family of isochromenes It is characterized by a fused ring system consisting of a benzene ring and an isochromene ring with a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[de]isochromene-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isochromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isochromene derivatives.
Scientific Research Applications
4-Methoxybenzo[de]isochromene-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxybenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These interactions can lead to changes in fluorescence or colorimetric properties, making it useful for detecting various analytes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-benzo[de]isochromene-1,3-dione: Similar in structure but with a bromine atom at the 5-position.
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo[de]isochromene-1,3-dione: Contains a hydroxy and methyl group at the 6-position.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound with a different ring system and multiple carboxylic anhydride groups.
Uniqueness
4-Methoxybenzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in chemosensing and material science.
Properties
Molecular Formula |
C13H8O4 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
6-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C13H8O4/c1-16-9-6-5-7-3-2-4-8-10(7)11(9)13(15)17-12(8)14/h2-6H,1H3 |
InChI Key |
PZCDANLLYCNHDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


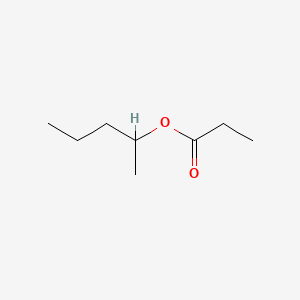
![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
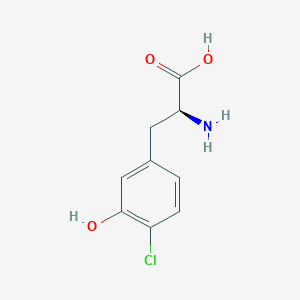
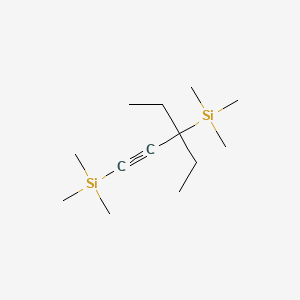
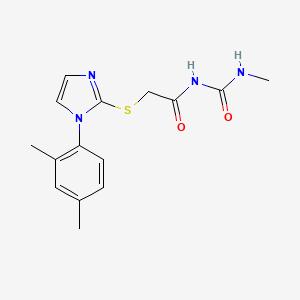
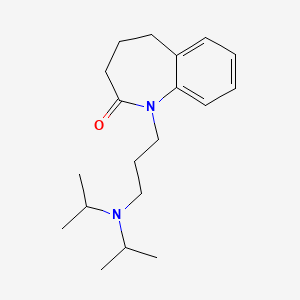

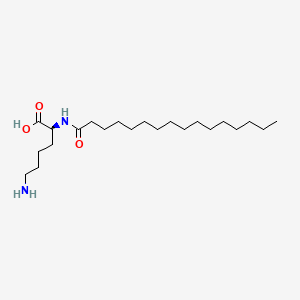
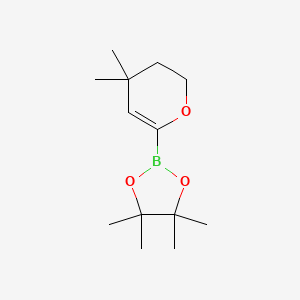
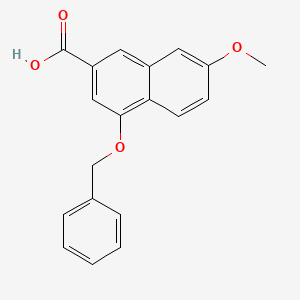
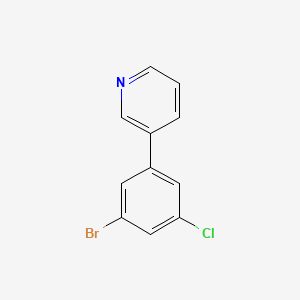

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
